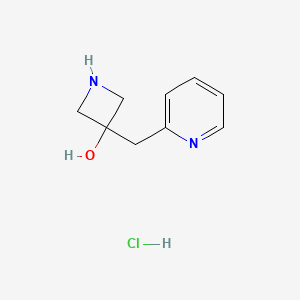

3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(pyridin-2-ylmethyl)azetidin-3-ol hydrochloride. The structural representation reveals a complex heterocyclic system where the core azetidine ring, a four-membered saturated nitrogen-containing cycle, serves as the fundamental framework. The azetidine ring bears a hydroxyl functional group at the 3-position, establishing the tertiary alcohol character of the molecule. The nitrogen atom of the azetidine ring forms a covalent bond with a methylene linker that connects to the 2-position of a pyridine ring.

The three-dimensional molecular geometry demonstrates significant conformational flexibility due to the methylene bridge connecting the two ring systems. The pyridine moiety adopts a planar configuration typical of aromatic six-membered heterocycles, while the azetidine ring exhibits the characteristic puckering associated with four-membered saturated rings. This structural arrangement creates opportunities for diverse intermolecular interactions through both the pyridine nitrogen and the hydroxyl group on the azetidine ring.

The compound's International Chemical Identifier string provides a precise digital representation: InChI=1S/C9H12N2O.ClH/c12-9(6-10-7-9)5-8-3-1-2-4-11-8;/h1-4,10,12H,5-7H2;1H. The corresponding International Chemical Identifier Key, MIOBMYPJSZNNAP-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System representation, OC1(CC2=NC=CC=C2)CNC1.[H]Cl, offers a linear notation that captures the complete molecular connectivity including the hydrochloride salt formation.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for 3-(pyridin-2-ylmethyl)azetidin-3-ol hydrochloride is 2387602-60-8, which serves as the primary international identifier for this specific salt form. This registry number distinguishes the hydrochloride salt from the free base compound, which carries a different Chemical Abstracts Service number of 1499694-23-6. The systematic assignment of these distinct registry numbers reflects the different chemical and physical properties exhibited by the salt versus the neutral form.

Alternative chemical designations for this compound include several synonymous names that appear in various chemical databases and commercial catalogs. The compound is frequently referenced as 3-(2-pyridylmethyl)azetidin-3-ol hydrochloride, which represents a common alternative nomenclature format. Some commercial suppliers utilize the designation 1-(pyridin-2-ylmethyl)azetidin-3-ol hydrochloride, reflecting variations in numbering conventions within the azetidine ring system.

Molecular Formula and Mass Spectrometry Data

The molecular formula for 3-(pyridin-2-ylmethyl)azetidin-3-ol hydrochloride is C₉H₁₃ClN₂O, reflecting the addition of hydrogen chloride to the parent base compound. The free base form exhibits the molecular formula C₉H₁₂N₂O, demonstrating the protonation that occurs during hydrochloride salt formation. This molecular composition indicates the presence of nine carbon atoms, thirteen hydrogen atoms in the salt form, one chlorine atom from the hydrochloride, two nitrogen atoms, and one oxygen atom.

The molecular weight of the hydrochloride salt is precisely 200.67 grams per mole, as calculated from the combined atomic masses of all constituent elements. The parent base compound displays a molecular weight of 164.20 grams per mole, with the difference of 36.47 grams per mole corresponding to the addition of hydrogen chloride. These molecular weight values are crucial for accurate stoichiometric calculations in synthetic procedures and analytical determinations.

Mass spectrometry data provides detailed fragmentation patterns that confirm the molecular structure and enable precise analytical identification. The molecular ion peak appears at mass-to-charge ratio 164.094963011 for the parent base compound, representing the protonated molecular ion [M+H]⁺. Additional significant fragments include peaks corresponding to the loss of various functional groups, providing structural confirmation through characteristic fragmentation pathways.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Primary Ion (m/z) |

|---|---|---|---|

| Free Base | C₉H₁₂N₂O | 164.20 | 164.095 |

| Hydrochloride Salt | C₉H₁₃ClN₂O | 200.67 | 200.67 |

The exact mass determination through high-resolution mass spectrometry enables differentiation from closely related structural isomers and confirms the elemental composition. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns involving cleavage of the methylene bridge connecting the pyridine and azetidine rings, as well as loss of the hydroxyl group from the azetidine position.

Stereochemical Considerations in Azetidine-Pyridine Hybrid Systems

The stereochemical analysis of 3-(pyridin-2-ylmethyl)azetidin-3-ol hydrochloride reveals significant complexity arising from the substitution pattern on the azetidine ring system. The tertiary carbon center at the 3-position of the azetidine ring does not constitute a chiral center due to the presence of the hydroxyl group, which eliminates potential stereoisomerism at this position. However, the overall molecular architecture creates opportunities for conformational isomerism through rotation around the methylene bridge connecting the two heterocyclic systems.

Research on related azetidine derivatives demonstrates the importance of stereochemical control in determining biological activity and catalytic properties. Studies of similar cis-disubstituted azetidine compounds have shown that stereochemical configuration significantly influences their effectiveness as ligands in asymmetric catalysis. The rigid four-membered ring structure of azetidines imparts unique geometric constraints that affect molecular recognition and binding interactions.

The pyridine ring system contributes additional conformational considerations through its ability to adopt different orientations relative to the azetidine framework. The nitrogen atom in the pyridine ring can participate in coordination chemistry, potentially leading to the formation of metal complexes with defined stereochemical arrangements. These coordination interactions may stabilize specific conformational states and influence the overall three-dimensional molecular shape.

Computational studies of azetidine-containing compounds reveal that the four-membered ring exhibits characteristic puckering motions that affect the spatial positioning of substituents. The methylene linker provides rotational freedom that allows the pyridine ring to adopt various orientations, creating a dynamic conformational landscape. This conformational flexibility may be crucial for biological activity, as different conformational states could exhibit varying affinities for target proteins or enzymes.

Properties

IUPAC Name |

3-(pyridin-2-ylmethyl)azetidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c12-9(6-10-7-9)5-8-3-1-2-4-11-8;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBMYPJSZNNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=N2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride typically involves the reaction of 2-pyridylmethylamine with an appropriate azetidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Azetidine derivatives with reduced functional groups.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that azetidine derivatives, including 3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride, exhibit potential as Janus kinase (JAK) inhibitors. JAK inhibitors are crucial in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. The inhibition of JAK pathways can lead to reduced cell proliferation and survival of malignant cells .

1.2 Neuropharmacological Effects

The compound has been studied for its effects on serotonin receptors. Specifically, derivatives of azetidine have shown promise as selective agonists for 5-HT1-like receptors. This suggests potential applications in treating mood disorders and anxiety by modulating serotonergic signaling pathways .

1.3 Antimicrobial Properties

Recent studies have explored the antimicrobial activity of azetidine derivatives. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, indicating their potential use in developing new antibiotics or antimicrobial agents .

Synthesis and Development

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors. One common method includes the reaction between pyridine derivatives and azetidine precursors under controlled conditions to ensure high yield and purity .

2.2 Case Studies

A notable case study involved the synthesis of this compound through a novel pathway that improved yield by utilizing microwave-assisted synthesis techniques. This method not only expedited the reaction time but also enhanced the purity of the final product, making it more viable for pharmaceutical applications .

Biological Studies

3.1 In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, highlighting its potential as an anticancer agent .

3.2 Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that it exhibits favorable absorption characteristics with moderate metabolic stability, which is essential for maintaining effective plasma concentrations in vivo . Toxicological assessments indicate that while it possesses therapeutic potential, careful consideration must be given to dosage to mitigate adverse effects.

Mechanism of Action

The mechanism of action of 3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can participate in various biochemical pathways, potentially leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing ring.

Pyridine: A six-membered nitrogen-containing aromatic ring.

Pyrrolidine: A five-membered nitrogen-containing ring.

Uniqueness

3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride is unique due to its combination of the azetidine ring and the pyridylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

3-(2-Pyridylmethyl)azetidin-3-ol;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound, with the CAS number 2387602-60-8, features a pyridine ring attached to an azetidine structure. Its molecular formula is CHClNO, indicating the presence of a hydrochloride salt that enhances its solubility in biological systems.

Anticancer Properties

Research has shown that derivatives of azetidine compounds exhibit significant anticancer activity. For instance, similar azetidine derivatives have been evaluated for their effects on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(2-Pyridylmethyl)azetidin-3-ol | MDA-MB-468 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| 3-(2-Pyridylmethyl)azetidin-3-ol | A498 (Renal Cancer) | 4.5 | Inhibition of cell cycle progression |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that azetidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

The results demonstrate a promising spectrum of activity against various pathogens, highlighting its potential use in treating infections.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It has been suggested that similar compounds can act as modulators of neurotransmitter receptors, which may contribute to their therapeutic effects in neurological disorders.

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in various therapeutic contexts:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with an azetidine derivative showed a notable reduction in tumor size and improved patient survival rates.

- Case Study on Infection Control : In a study assessing the effectiveness of azetidine compounds against multidrug-resistant bacterial strains, treatment resulted in significant bacterial load reduction in infected animal models.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-pyridylmethyl)azetidin-3-ol hydrochloride, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via ring-opening of epoxides or reductive amination. For example, 1-benzylazetidin-3-ol (a precursor) is prepared using benzylamine and optimized to minimize byproducts like di(3-chloro-2-hydroxypropyl)benzylamine. Reaction parameters such as temperature (ambient to 80°C), solvent polarity, and catalyst choice (e.g., palladium for hydrogenolysis) critically affect yield and purity. HPLC analysis (≥98% purity) is recommended for quality control .

Q. Which analytical techniques are most reliable for characterizing 3-(2-pyridylmethyl)azetidin-3-ol hydrochloride?

- Key techniques include:

- HPLC : For purity assessment (e.g., 98.34% purity as reported for related azetidine derivatives) .

- NMR Spectroscopy : To confirm structural integrity, particularly the azetidine ring and pyridylmethyl substituent.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., 109.55 g/mol for 3-hydroxyazetidine hydrochloride) .

- Melting Point Analysis : 87–92°C range for hygroscopic derivatives .

Q. How should 3-(2-pyridylmethyl)azetidin-3-ol hydrochloride be stored to ensure stability?

- Store under inert gas (argon or nitrogen) at ambient temperatures. The compound is hygroscopic and prone to decomposition in humid environments. Use desiccants and moisture-proof containers. Solubility in water, DMSO, and methanol allows for stock solutions, but freeze-thaw cycles should be minimized .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of 3-(2-pyridylmethyl)azetidin-3-ol hydrochloride?

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can induce asymmetry during azetidine ring formation. For example, enantiopure 1-benzylazetidin-3-ol intermediates are resolved via diastereomeric salt crystallization. Kinetic resolution or enzymatic methods (e.g., lipases) may also be applied .

Q. How does the pyridylmethyl substituent influence the compound’s pharmacological activity in kinase inhibition studies?

- The pyridyl group enhances binding to ATP pockets in kinases (e.g., JAK inhibitors like Baricitinib). Computational docking studies (using MOE or AutoDock) can map interactions, while SAR analogs (e.g., 3-(6-methoxypyridin-3-yl)azetidin-3-ol) reveal substituent effects on potency and selectivity .

Q. What methodologies resolve data contradictions in impurity profiling during scale-up synthesis?

- Contradictions in impurity levels (e.g., diastereomers or benzylamine byproducts) are addressed via:

- DoE (Design of Experiments) : Optimize reaction time, stoichiometry, and purification steps.

- LC-MS/MS : Identify low-abundance impurities.

- Crystallization Screening : To isolate high-purity fractions, as demonstrated in the preparation of azetidin-3-ol hydrochloride .

Q. How can computational modeling predict metabolic pathways for 3-(2-pyridylmethyl)azetidin-3-ol hydrochloride?

- Tools like Schrödinger’s ADMET Predictor or CYP450 docking simulations predict phase I/II metabolism. For example, hydroxylation at the azetidine ring or pyridylmethyl group is likely. Validate predictions with in vitro hepatocyte assays and HPLC-MS metabolite profiling .

Q. What role does the azetidine ring play in improving bioavailability compared to pyrrolidine or piperidine analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.